molecular formula C9H11N3 B14283278 1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile CAS No. 121802-99-1

1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile

Katalognummer: B14283278
CAS-Nummer: 121802-99-1
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: BXNADKKLRSOKHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile is an organic compound with a unique structure that includes an imidazole ring substituted with a nitrile group and a propenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propenyl Group: The propenyl group can be introduced via alkylation reactions using suitable alkylating agents.

    Nitrile Group Addition: The nitrile group can be introduced through cyanation reactions using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-2-(2-propenyl)-1H-imidazole-5-carbonitrile
  • 2-Methyl-1-phenylpropene
  • 1-Methyl-2-(methylsulfonyl)benzene

Uniqueness

1-Methyl-2-(2-methyl-1-propenyl)-1H-imidazole-5-carbonitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a nitrile group and a propenyl group makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

121802-99-1

Molekularformel

C9H11N3

Molekulargewicht

161.20 g/mol

IUPAC-Name

3-methyl-2-(2-methylprop-1-enyl)imidazole-4-carbonitrile

InChI

InChI=1S/C9H11N3/c1-7(2)4-9-11-6-8(5-10)12(9)3/h4,6H,1-3H3

InChI-Schlüssel

BXNADKKLRSOKHM-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=NC=C(N1C)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.